Ro 26-4550 trifluoroacetate is a synthetic small molecule that acts as a competitive reversible inhibitor of interleukin-2 binding to its receptor. Interleukin-2 is a cytokine critical for the growth and proliferation of activated T cells, making Ro 26-4550 trifluoroacetate a significant compound in immunological research and potential therapeutic applications. The compound is classified under the category of interleukin-2 receptor antagonists, which are being explored for their roles in modulating immune responses.
Ro 26-4550 trifluoroacetate is identified by its Chemical Abstracts Service (CAS) number 193744-04-6. It is categorized as an antagonist of the interleukin-2 receptor, specifically targeting the interaction between interleukin-2 and its receptor complex, which consists of the alpha, beta, and gamma chains. This compound has been utilized in various studies focusing on immune modulation and T cell regulation.
The synthesis of Ro 26-4550 trifluoroacetate involves several chemical steps that can vary depending on the specific protocols used in laboratories. Typically, it begins with the preparation of the core structure through multi-step organic synthesis techniques, including:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of Ro 26-4550 trifluoroacetate. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to confirm the identity and purity of the synthesized compound.
Ro 26-4550 trifluoroacetate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The molecular formula is , which reflects its composition.
The compound's structural data can be represented using various chemical notation systems, including:
CC(C(=O)O)C1=CC(=C(C=C1)N(C(=O)O)C(F)(F)F)C(=O)O
This notation provides insight into the connectivity and arrangement of atoms within the molecule.
Ro 26-4550 trifluoroacetate participates in several chemical reactions typical for small organic molecules:
The kinetics of Ro 26-4550's inhibition can be studied using enzyme assays that measure the binding affinity and inhibitory constants (IC50 values). Such studies reveal that Ro 26-4550 exhibits a high affinity for interleukin-2 receptors, with reported IC50 values around 3 μM in vitro.
Ro 26-4550 trifluoroacetate exerts its effects by binding to interleukin-2, thereby blocking its interaction with the interleukin-2 receptor. This action leads to:
Ro 26-4550 trifluoroacetate is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in organic solvents and moderate solubility in aqueous solutions due to its trifluoroacetate moiety.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile includes susceptibility to nucleophilic attack due to electrophilic centers within its structure.
Ro 26-4550 trifluoroacetate has several scientific applications:
Interleukin-2 (IL-2) is a pleiotropic cytokine essential for adaptive immunity, orchestrating both immune activation and tolerance. It is produced primarily by activated CD4⁺ and CD8⁺ T cells, natural killer (NK) cells, and dendritic cells. IL-2 binds to a heterotrimeric receptor complex comprising IL-2Rα (CD25), IL-2Rβ (CD122), and the common γ-chain (γc/CD132). The affinity hierarchy of this receptor dictates cellular responses: the high-affinity trimeric receptor (Kd ≈ 10 pM), requiring CD25, is constitutively expressed on regulatory T cells (Tregs), whereas intermediate-affinity dimers (IL-2Rβ/γc; Kd ≈ 1 nM) dominate on effector T cells and NK cells [1] [9]. This differential expression underpins IL-2’s dual functionality. In Tregs, IL-2 sustains FOXP3 expression and immunosuppressive activity, critical for preventing autoimmunity. Conversely, in effector lymphocytes, IL-2 drives clonal expansion, differentiation into memory phenotypes, and cytotoxic activity [10] [6].
Beyond lymphoid regulation, IL-2 significantly influences hematopoietic stem cell (HSC) biology. Studies in IL-2 knockout mice reveal severe hematopoietic defects, including anemia and dysregulated hematopoiesis. IL-2 supports HSC maintenance and steady-state erythropoiesis partly through Treg-mediated niche modulation. For example, IL-2-deficient models exhibit defective HSC self-renewal and increased apoptosis, highlighting its role in bone marrow homeostasis [1] [9].
Subunit | Alias | Affinity Contribution | Primary Cell Types | Function |
---|---|---|---|---|
IL-2Rα | CD25 | High-affinity binding | Tregs, activated T cells | Enhances IL-2 binding 100-fold; no intrinsic signaling |
IL-2Rβ | CD122 | Intermediate affinity | NK cells, memory T cells | Dimerizes with γc; recruits JAK1 for signal transduction |
γc | CD132 | Common chain | Broad hematopoietic cells | Dimerizes with β; recruits JAK3; shared with IL-4, IL-7, IL-15, IL-21 |
Therapeutic targeting of IL-2 has historically focused on recombinant IL-2 (aldesleukin) for cancer immunotherapy. However, its clinical utility is hampered by a narrow therapeutic window: high doses cause vascular leak syndrome and preferentially expand pro-tumorigenic Tregs, while low doses may inadequately activate effector cells [6] [9]. Biologics like anti-IL-2 antibodies or IL-2 muteins improve selectivity but face limitations in cost, immunogenicity, and tissue penetration. Small-molecule inhibitors offer distinct advantages:
Ro 26-4550 trifluoroacetate exemplifies this approach, acting as a selective disruptor of IL-2’s binding to CD25. Its development aligns with efforts to decouple IL-2’s detrimental immunosuppressive effects from its beneficial roles in hematopoiesis and immune activation [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7